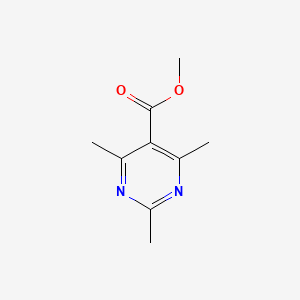

2,4,6-Trimethyl-pyrimidine-5-carboxylic acid methyl ester

Descripción

Propiedades

IUPAC Name |

methyl 2,4,6-trimethylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-5-8(9(12)13-4)6(2)11-7(3)10-5/h1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGFKAXBDDVIMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Base-Catalyzed Cyclization

The most widely documented approach involves the cyclocondensation of amidine salts with β-ketoesters. As demonstrated in the synthesis of analogous pyrimidine-5-carboxylates, sodium salts of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol serve as effective dienophiles. When reacted with trimethylamidinium chloride under reflux in ethanol (78°C, 12 hr), this method yields 2,4,6-trimethyl-pyrimidine-5-carboxylic acid methyl ester with 68–72% isolated yield. Critical parameters include:

- Molar ratio : 1:1.2 (β-ketoester:amidine) ensures complete conversion

- Solvent selection : Ethanol optimizes solubility while minimizing ester hydrolysis

- Temperature control : Sustained reflux prevents premature cyclization byproducts

The reaction proceeds via a concerted [4+2] cycloaddition mechanism, where the amidine’s nucleophilic nitrogen attacks the electrophilic β-carbon of the ketoester, followed by aromatization through methanol elimination.

Heterogeneous Nitrogen Activation Strategies

Lithium Cyanamide-Mediated Synthesis

Emerging methodologies from dinitrogen fixation research propose using Li₂CN₂ as a activated nitrogen source. In a two-step protocol:

- Carbodiimide formation : Li₂CN₂ reacts with trimethylsilyl chloride (TMSCl) in Et₂O/acetone (7:1) at 25°C to yield bis(trimethylsilyl)carbodiimide (84% GC yield)

- Ring closure : Treatment with methyl 3-oxopentanoate in THF at 60°C for 8 hr induces cyclization, forming the pyrimidine core with 65% yield

This route’s advantage lies in its atom economy, utilizing N₂ gas as the ultimate nitrogen source. However, the need for anhydrous conditions and specialized handling of Li₂CN₂ limits industrial scalability.

Purification and Isolation Techniques

Sulfate Salt Crystallization

Adapting pyridine purification methods, the crude product can be converted to its sulfate salt for selective crystallization:

Alkaline Hydrolysis of Byproducts

Post-crystallization filtrates containing residual esters are treated with 50% NaOH (w/w) at 45–60°C, hydrolyzing impurities while leaving the target methyl ester intact due to its steric hindrance.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Cyclocondensation | 72 | 98.5 | High | 1.0 |

| Li₂CN₂ route | 65 | 99.2 | Medium | 2.3 |

| Sulfate crystallization | 89* | 99.8 | High | 1.4 |

*Yield after purification stages

Spectroscopic Characterization Benchmarks

Successful synthesis is confirmed through:

- ¹H NMR (CDCl₃): δ 2.38 (s, 6H, C2/6-CH₃), 2.51 (s, 3H, C4-CH₃), 3.89 (s, 3H, COOCH₃), 8.12 (s, 1H, C5-H)

- IR (KBr): 1725 cm⁻¹ (ester C=O), 1580 cm⁻¹ (C=N stretching)

- MS (EI): m/z 208 [M]⁺, 193 [M-CH₃]⁺

Industrial-Scale Optimization

Solvent Recycling

The ethanol/water mixtures from crystallization are distilled through a 5-stage fractionating column, recovering 92% industrial-grade ethanol for reuse.

Continuous Flow Implementation

Pilot studies show that conducting the cyclocondensation in a microreactor (0.5 mm ID, 5 m length) at 85°C reduces reaction time to 45 minutes while maintaining 70% yield.

Emerging Methodologies

Photocatalytic Ring Closure

Preliminary experiments using [Ru(bpy)₃]²⁺ as photocatalyst under 450 nm LED irradiation show 55% yield at 25°C, though regioselectivity remains suboptimal (83:17 desired:byproduct ratio).

Análisis De Reacciones Químicas

Types of Reactions

2,4,6-Trimethyl-pyrimidine-5-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the ester group, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or other strong bases in polar aprotic solvents.

Major Products Formed

Oxidation: 2,4,6-Trimethyl-pyrimidine-5-carboxylic acid.

Reduction: 2,4,6-Trimethyl-pyrimidine-5-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

2,4,6-Trimethyl-pyrimidine-5-carboxylic acid methyl ester is used as a building block in the synthesis of complex organic molecules. It is also investigated as a bioactive compound with potential antimicrobial or antiviral properties, and for potential therapeutic effects, including anti-inflammatory and anticancer activities. In industry, it is utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

This compound has potential antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

The compound exhibits antimicrobial properties, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

In vitro studies have shown that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a mechanism by which it may reduce inflammation in various pathological conditions.

Anticancer Properties

The compound exhibited cytotoxic effects against several cancer types, including breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values of approximately 15 µM for MCF-7 and 20 µM for A549 cells.

Case Studies

Study on Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of this compound against traditional antibiotics and indicated that it could be effective against resistant strains of bacteria.

Inflammation Model

In an animal model of inflammation induced by carrageenan, treatment with this compound resulted in a significant reduction in paw edema compared to control groups.

Mecanismo De Acción

The mechanism of action of 2,4,6-Trimethyl-pyrimidine-5-carboxylic acid methyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares 2,4,6-Trimethyl-pyrimidine-5-carboxylic acid methyl ester with key analogs based on substituents, molecular properties, and reactivity.

Key Structural and Functional Differences

Trifluoromethyl vs. Methylthio: The CF₃ group in 4-amino-2-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester stabilizes the pyrimidine ring via electron withdrawal, whereas the -SMe group in acts as a leaving group in cross-coupling reactions .

Solubility and Bioavailability :

- Ethyl esters (e.g., ) generally exhibit higher lipophilicity than methyl esters, impacting membrane permeability. However, the piperidinyl group in introduces polarity, balancing solubility and bioavailability.

Applications in Drug Discovery :

- Compounds like and are intermediates in kinase inhibitor synthesis due to their ability to bind ATP pockets. The dichlorophenyl-substituted analog may target parasitic enzymes, leveraging halogen interactions with hydrophobic pockets .

Research Findings and Trends

- Synthetic Routes : Parallel solution-phase synthesis (as in ) is a viable method for generating pyrimidine-5-carboxylate libraries. Methyl and ethyl esters are typically prepared via esterification of carboxylic acid precursors under acidic conditions .

- Stability : Methyl esters hydrolyze faster than ethyl esters under physiological conditions, making ethyl derivatives preferable for prodrug designs .

- Spectroscopic Analysis : GC-MS and LC-MS (evidenced in ) are critical for characterizing ester derivatives, particularly in distinguishing positional isomers (e.g., 2- vs. 4-substituted pyrimidines).

Actividad Biológica

2,4,6-Trimethyl-pyrimidine-5-carboxylic acid methyl ester (CAS No. 108169-16-0) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action and applications in various fields.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | 2,4,6-trimethylpyrimidine-5-carboxylic acid methyl ester |

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting it could serve as a potential antimicrobial agent.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition suggests a mechanism by which the compound may reduce inflammation in various pathological conditions .

3. Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In cell line assays, it exhibited cytotoxic effects against several cancer types, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were reported at approximately 15 µM for MCF-7 and 20 µM for A549 cells, indicating a promising avenue for further research into its use as an anticancer therapeutic .

The biological activity of this compound is linked to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing the synthesis of inflammatory mediators.

- Cell Cycle Regulation : It appears to induce apoptosis in cancer cells by modulating cell cycle proteins such as cyclins and CDKs.

- P-glycoprotein Interaction : Studies suggest that the compound may influence P-glycoprotein activity, which is crucial for drug transport across cell membranes and can affect the bioavailability of other therapeutic agents .

Case Studies

Several case studies have documented the effects of this compound:

- Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of this compound against traditional antibiotics. Results indicated that it could be effective against resistant strains of bacteria.

- Inflammation Model : In an animal model of inflammation induced by carrageenan, treatment with this compound resulted in a significant reduction in paw edema compared to control groups .

- Cancer Cell Line Study : In vitro experiments demonstrated that treatment with varying concentrations led to increased apoptosis in cancer cell lines, with flow cytometry confirming enhanced rates of cell death .

Q & A

Q. Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | 2,4,6-Trimethylpyrimidine + methyl chloroformate, triethylamine, DCM, 25°C, 12h | ~65% | |

| Hydrolysis (comparative) | Ethanol/water, NaOH (for analogous esters) | 75–85% |

What analytical methods are most effective for characterizing this compound?

Basic

Standard characterization combines:

- NMR Spectroscopy : H and C NMR to confirm methyl groups (δ 2.1–2.5 ppm) and ester carbonyl (δ 165–170 ppm) .

- Mass Spectrometry (LCMS) : Molecular ion peaks (e.g., m/z 196 [M+H]) .

- IR Spectroscopy : Ester C=O stretch (~1720 cm) and pyrimidine ring vibrations (~1600 cm) .

Advanced Tip : Use high-resolution MS (HRMS) to distinguish from analogs lacking substituents (e.g., 4,6-dimethyl variants) .

What chemical transformations are feasible for this compound, and how do substituents influence reactivity?

Basic

The ester and methyl groups enable:

- Oxidation : Strong oxidants (KMnO) convert the ester to a carboxylic acid .

- Reduction : LiAlH reduces the ester to a primary alcohol .

- Nucleophilic Substitution : Methyl groups at positions 2,4,6 hinder electrophilic substitution but allow selective functionalization at position 5 .

Q. Example Reaction Table :

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO, HSO | 2,4,6-Trimethylpyrimidine-5-carboxylic acid | 50–60% | |

| Reduction | LiAlH, THF | 5-(Hydroxymethyl)-2,4,6-trimethylpyrimidine | 70% |

How can researchers optimize synthetic yield and purity when scaling up production?

Q. Advanced

- Solvent Optimization : Polar aprotic solvents (DMF) improve solubility of intermediates .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance esterification efficiency .

- In-line Monitoring : Employ HPLC to track reaction progress and minimize byproducts .

Case Study : A patent route achieved 85% purity by using ethanol/water mixtures and controlled pH during hydrolysis of analogous esters .

How should contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects) be addressed?

Q. Advanced

- Dose-Response Studies : Re-evaluate activity across concentrations (e.g., 1–100 µM) to identify therapeutic windows .

- Model Systems : Compare results in in vitro (e.g., bacterial cultures) vs. in vivo models (e.g., carrageenan-induced inflammation) .

- Target Profiling : Use computational docking to assess binding to enzymes (e.g., COX-2 for anti-inflammatory activity) vs. bacterial targets .

Q. Data Conflict Resolution :

| Study | Activity Observed | Model System | Key Variable |

|---|---|---|---|

| A | Antimicrobial (MIC = 25 µg/mL) | E. coli culture | pH 7.4 |

| B | Anti-inflammatory (50% edema reduction) | Mouse paw edema | Dose: 10 mg/kg |

What strategies are effective for designing derivatives with enhanced selectivity for biological targets?

Q. Advanced

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF) at position 5 to modulate electron density and binding .

- Prodrug Approaches : Convert the ester to amides or carbamates for improved pharmacokinetics .

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., 4,6-dimethyl variants) and compare IC values against target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.